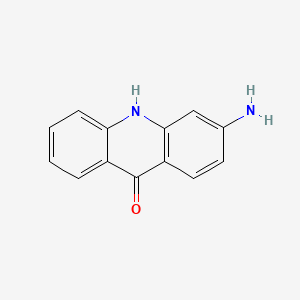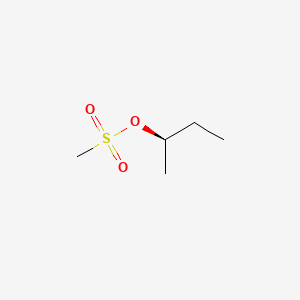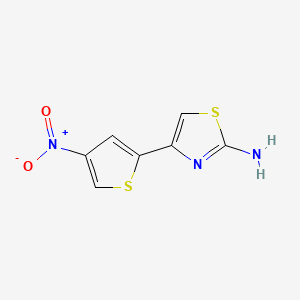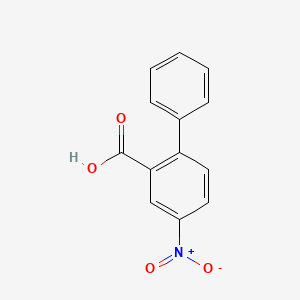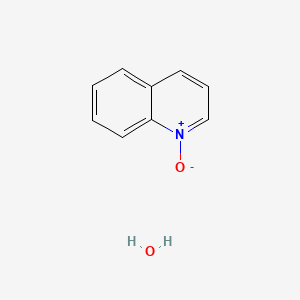
4-(2-Diethylaminoethyl)pyridine
Vue d'ensemble
Description
4-(2-Diethylaminoethyl)pyridine (4-DEAP) is an organic compound with a wide range of applications in chemical and biological research. It is a colorless solid that is soluble in many organic solvents, including ethanol, acetone, and ethyl acetate. 4-DEAP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It is also used in the study of biochemical and physiological effects, particularly in the context of drug discovery and development.
Applications De Recherche Scientifique
1. Spectroscopic Properties and pH Sensing
- Spectroscopic Behavior in Acidic Conditions : The spectroscopic properties of pyridine derivatives, including those with N,N-diethylaniline substituents like 4-(2-Diethylaminoethyl)pyridine, change notably in acidic conditions. These changes are important for designing compounds used in ion-indicating and pH-sensing applications (Chapman et al., 2015).
2. Photochemical Reactions
- Reactivity with Aliphatic Amines : Pyridine compounds, when exposed to light, react with diethylamine and other amines to form various substituted pyridines. This reaction is relevant for understanding the photochemical behavior of compounds like this compound and has implications in synthetic chemistry (Gilbert & Krestonosich, 1980).
3. Fluorescence Studies
- High Emissive Fluorophores : Research on 2-substitued pyridines, which include compounds related to this compound, shows significant fluorescence in various solvents and solid states. This indicates potential use in creating highly emissive materials for various applications (Hagimori et al., 2019).
4. Organic Crystal Synthesis
- Intermediate for Pharmaceutical Synthesis : Compounds such as 4-nitro 2-diethylamino 5-methyl pyridine, related to this compound, are used as intermediates in the synthesis of pharmaceuticals and organic materials. Innovative synthesis processes have been developed for these types of compounds, focusing on ecological and economical aspects (Wang, 2021).
5. Dual Physical Properties in Chemistry
- Magnetic and Optical Properties : A study involving lanthanide clusters and pyridine derivatives, similar to this compound, revealed the potential for dual physical properties, including single-molecule magnetism and photoluminescence. This opens up possibilities for applications in materials science (Alexandropoulos et al., 2011).
6. Chemosensor for Biological Thiols
- Selective Recognition in Biological Systems : A study developed a diethylamino pyridine formyl Schiff base for the selective recognition of biological thiols, demonstrating potential applications in bioimaging and medical diagnostics (Yu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyridine derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that pyridine derivatives can undergo various chemical reactions, including electrophilic substitution . The presence of the diethylaminoethyl group may influence the reactivity of the pyridine ring and thus affect its interaction with biological targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The pharmacokinetic behavior of most drugs can be summarized by certain formulas . The bioavailability of 4-(2-Diethylaminoethyl)pyridine would be influenced by these properties.
Result of Action
The effects would likely depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and interactions with biological targets .
Analyse Biochimique
Biochemical Properties
4-(2-Diethylaminoethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
N,N-diethyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCEUYRXYZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289754 | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67580-61-4 | |
| Record name | NSC63370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



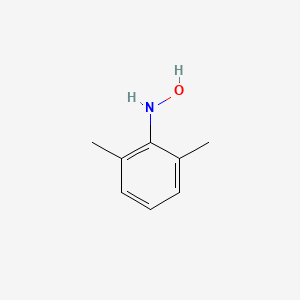

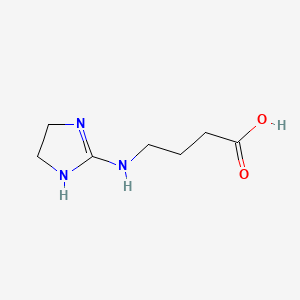


![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)
